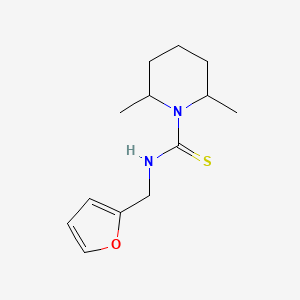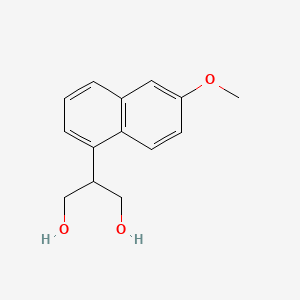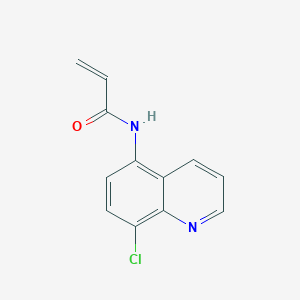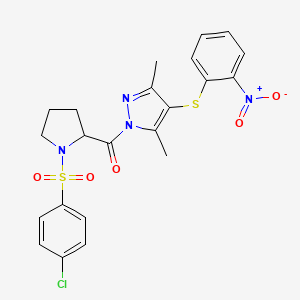![molecular formula C16H17Br2N3O2 B2707312 3,6-dibromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]pyridine-2-carboxamide CAS No. 1788731-06-5](/img/structure/B2707312.png)
3,6-dibromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dibromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DBFP, and it is a pyridine-based compound that contains bromine, furan, and pyrrolidine functional groups. DBFP is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still under investigation.
Mechanism of Action
The mechanism of action of DBFP is not fully understood, but studies have shown that it acts by inhibiting the activity of various enzymes and signaling pathways. Specifically, DBFP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. Additionally, DBFP has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
DBFP has been shown to have a range of biochemical and physiological effects. Studies have shown that DBFP has potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of cancer and other inflammatory diseases. Additionally, DBFP has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of DBFP is its potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of cancer and other inflammatory diseases. Additionally, DBFP has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of DBFP is its relatively new status, with limited studies conducted on its safety and efficacy. Further studies are required to fully understand the potential advantages and limitations of DBFP for lab experiments.
Future Directions
DBFP has the potential to be a valuable compound for various scientific research applications. Further studies are required to fully understand the mechanism of action of DBFP and its potential applications as a drug candidate for various diseases. Additionally, studies are required to investigate the safety and efficacy of DBFP in animal models and human clinical trials. Further research is also required to investigate the potential applications of DBFP in the development of new antibiotics. Overall, DBFP is a promising compound that has the potential to make significant contributions to various fields of scientific research.
Synthesis Methods
The synthesis of DBFP involves a multi-step process that begins with the reaction of 2-bromo-3-nitropyridine with furan-2-carbaldehyde to produce 2-(furan-2-yl)pyridine-3-carbaldehyde. This intermediate product is then reacted with pyrrolidine and sodium borohydride to produce 2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethanol. The final step involves the reaction of 2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethanol with 3,6-dibromo-2-chloropyridine to produce DBFP.
Scientific Research Applications
DBFP has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary areas of research for DBFP is its potential use as a drug candidate for various diseases. Studies have shown that DBFP has potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of cancer and other inflammatory diseases. Additionally, DBFP has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
3,6-dibromo-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Br2N3O2/c17-11-5-6-14(18)20-15(11)16(22)19-10-12(13-4-3-9-23-13)21-7-1-2-8-21/h3-6,9,12H,1-2,7-8,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBENSPJQBSAHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=C(C=CC(=N2)Br)Br)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Chlorophenoxy)phenyl]acrylic acid](/img/structure/B2707232.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2707235.png)
![N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2707236.png)


![7-chloro-4-propyl-1-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2707243.png)




![3-[(5-Carboxy-2,4-dichlorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2707251.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2707252.png)